
4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a condensation reaction with an appropriate imidazole derivative to form the intermediate.
Addition of Pyridinyl Group: The intermediate is then reacted with a pyridine derivative under specific conditions to introduce the pyridinyl group.
Final Coupling and Reduction: The final step involves coupling the intermediate with a suitable alkyne or alkene, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol
- 4-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol
- 4-(4-methylphenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol
Uniqueness
The uniqueness of 4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol lies in its specific substitution pattern and the presence of multiple functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H16BrN3O |
|---|---|
Peso molecular |
370.2 g/mol |
Nombre IUPAC |
(E)-4-(4-bromophenyl)-1-imidazol-1-yl-2-pyridin-4-ylbut-3-en-2-ol |
InChI |
InChI=1S/C18H16BrN3O/c19-17-3-1-15(2-4-17)5-8-18(23,13-22-12-11-21-14-22)16-6-9-20-10-7-16/h1-12,14,23H,13H2/b8-5+ |
Clave InChI |
RFONFZXETRHMQH-VMPITWQZSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(CN2C=CN=C2)(C3=CC=NC=C3)O)Br |
SMILES canónico |
C1=CC(=CC=C1C=CC(CN2C=CN=C2)(C3=CC=NC=C3)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




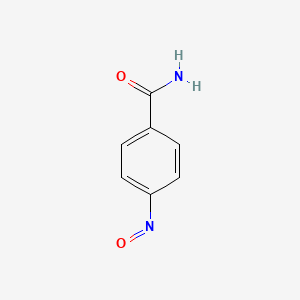
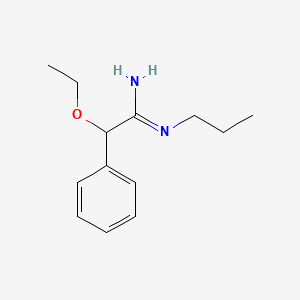
![4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935988.png)


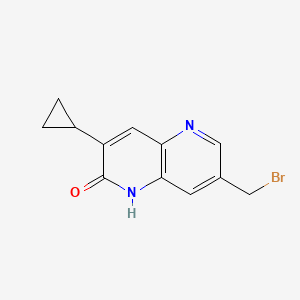
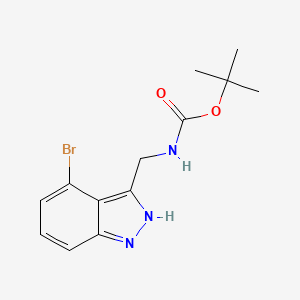
amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13936011.png)

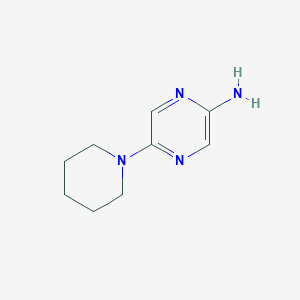

![5-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13936033.png)
